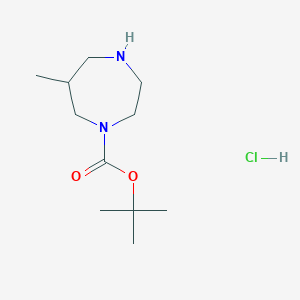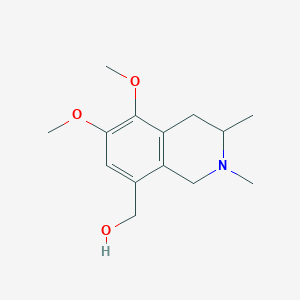
1,3,5-Tris(chloromethyl)-2,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(chloromethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C12H15Cl3. It is a derivative of benzene, where three hydrogen atoms are replaced by chloromethyl groups and two hydrogen atoms are replaced by methyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(chloromethyl)-2,4-dimethylbenzene can be synthesized through the chloromethylation of 1,3,5-trimethylbenzene. The reaction typically involves the use of chloromethyl methyl ether and a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out in a solvent like methylene chloride at low temperatures to control the reactivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Tris(chloromethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives like amines, ethers, or thioethers.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of 1,3,5-trimethyl-2,4-dimethylbenzene .
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(chloromethyl)-2,4-dimethylbenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of polymers, resins, and specialty chemicals
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(chloromethyl)-2,4-dimethylbenzene involves the reactivity of its chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound can also participate in redox reactions, altering its oxidation state and forming different products. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(chloromethyl)benzene: Similar structure but lacks the additional methyl groups.
1,3,5-Tris(bromomethyl)-2,4-dimethylbenzene: Similar structure with bromine atoms instead of chlorine.
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: Similar structure with an additional methyl group
Uniqueness: 1,3,5-Tris(chloromethyl)-2,4-dimethylbenzene is unique due to the presence of both chloromethyl and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical synthesis processes and applications .
Eigenschaften
CAS-Nummer |
2903-00-6 |
|---|---|
Molekularformel |
C11H13Cl3 |
Molekulargewicht |
251.6 g/mol |
IUPAC-Name |
1,3,5-tris(chloromethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H13Cl3/c1-7-9(4-12)3-10(5-13)8(2)11(7)6-14/h3H,4-6H2,1-2H3 |
InChI-Schlüssel |
ZWXFQYBSJMBRNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1CCl)CCl)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11864954.png)
![5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B11864962.png)


![Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11864975.png)
![Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11864976.png)




![N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)



